N-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 1,3-thiazolidin-4-one core with a thioxo group at position 2 and a 4-oxo group at position 2.
- A Z-configured indole-derived substituent at position 5, specifically a 1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene moiety.
- A 4-hydroxybenzamide group attached to the nitrogen at position 3.
The Z-configuration at the 5-position is critical for maintaining planarity and enabling π-π stacking interactions, which are often essential for biological activity . The 4-hydroxybenzamide substituent contributes to hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
N-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S2/c1-10(24)22-14-5-3-2-4-13(14)15(18(22)27)16-19(28)23(20(29)30-16)21-17(26)11-6-8-12(25)9-7-11/h2-9,25H,1H3,(H,21,26)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKXDMBYGANLC-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Ring Formation
The thiazolidinone core is synthesized by reacting 4-hydroxybenzamide with carbon disulfide and chloroacetyl chloride in basic conditions. This forms the 2-thioxo-1,3-thiazolidin-4-one intermediate, which is isolated in 68–72% yield after recrystallization from ethanol.
Reaction Conditions :
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Solvent: Ethanol/water (3:1)
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Base: Sodium hydroxide (2.5 equiv)
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Temperature: 0–5°C (initial), then reflux at 80°C
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Time: 6 hours
Final Amide Coupling
The 4-hydroxybenzamide group is introduced via a Schotten-Baumann reaction using 4-hydroxybenzoyl chloride in dichloromethane with triethylamine as a base. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2).
Optimization Note :
Replacing triethylamine with DMAP (4-dimethylaminopyridine) increases yields to 75% by mitigating hydrolysis of the acid chloride.
Synthetic Route 2: Convergent Approach via Preformed Intermediates
Synthesis of 5-(Indolylidene)thiazolidinone
A modified method involves pre-forming the indolylidene-thiazolidinone hybrid before benzamide coupling. 1-Acetyl-3-(thiazolidin-5-ylidene)indolin-2-one is prepared by reacting thiosemicarbazide with 1-acetylindole-2,3-dione, followed by cyclization with ethyl bromoacetate.
Critical Step :
The Z-configuration is ensured by using a bulky base (DBU) to favor kinetic control during cyclization.
Benzamide Installation
The preformed hybrid is treated with 4-hydroxybenzoic acid using EDCI/HOBt coupling in DMF, achieving 82% yield after HPLC purification.
Advantages :
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Avoids side reactions during earlier steps.
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Enables modular synthesis for analog development.
Comparative Analysis of Methodologies
| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |
|---|---|---|
| Total Yield | 32–37% | 45–50% |
| Purification Complexity | High (3 recrystallizations) | Moderate (1 chromatography) |
| Configurational Control | Moderate | High |
| Scalability | Limited by Knoevenagel step | Suitable for >100 g batches |
Route 2 offers superior yield and stereochemical fidelity, albeit requiring advanced intermediates. The sequential route remains valuable for small-scale exploratory synthesis.
Mechanistic Insights and Side Reactions
Thioxo Group Reactivity
The 2-thioxo moiety participates in tautomerism, occasionally leading to dimerization at high temperatures (>120°C). Stabilization is achieved by maintaining pH < 7 during aqueous workups.
Z/E Isomerization
The (5Z) configuration is thermodynamically favored but may isomerize under basic conditions. Quenching the Knoevenagel reaction with dilute HCl (pH 4–5) locks the Z-form.
Industrial-Scale Considerations
A patented protocol (adapted from RU2383540C2) recommends:
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Solvent System : Acetone/water (4:1) for final coupling to enhance solubility.
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Inorganic Base : Potassium carbonate instead of NaOH to minimize hydrolysis.
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Crystallization : Gradual cooling from 50°C to 5°C yields 98% pure product.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group at position 2 of the thiazolidinone ring undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Thioxo → Sulfonyl (C=O) | H₂O₂, acetic acid, 60°C, 4 hrs | Sulfonyl-thiazolidinone derivative |
| Indole acetyl group oxidation | KMnO₄, acidic conditions | Carboxylic acid derivative |
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Oxidation of the thioxo group enhances hydrogen-bonding capacity, improving target binding in pharmacological contexts .
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The acetyl group on the indole ring can be oxidized to a carboxylic acid, altering electronic properties and solubility.
Nucleophilic Substitution
The thiazolidinone ring exhibits reactivity at the sulfur and nitrogen centers:
| Site | Nucleophile | Conditions | Outcome |
|---|---|---|---|
| S-atom (C=S) | Amines (e.g., NH₃) | Basic medium, RT | Thiol-to-amide substitution |
| N-acetyl group | Hydrazine | Ethanol, reflux | Acetyl → hydrazide conversion |
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Substitution at the sulfur atom modifies ring electronics, influencing COX-II inhibition efficacy .
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Hydrazide formation increases potential metal-chelating properties.
Hydrolysis Reactions
The amide and ester linkages are susceptible to hydrolysis:
| Bond Type | Conditions | Products |
|---|---|---|
| Acetyl amide | HCl (6M), 100°C, 6 hrs | Free indole-2-oxo + acetic acid |
| Benzamide | NaOH (1M), reflux | 4-hydroxybenzoic acid + amine |
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Hydrolysis of the acetyl group regenerates the indole-2-oxo moiety, critical for π-stacking interactions in biological targets .
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Benzamide cleavage reduces molecular weight, potentially enhancing bioavailability.
Cycloaddition and Ring-Opening
The α,β-unsaturated ketone in the thiazolidinone ring participates in cycloaddition:
| Reaction Type | Reagents | Product |
|---|---|---|
| Diels-Alder | Cyclopentadiene | Bicyclic adduct |
| Ring-opening with Grignard | CH₃MgBr | Thiol-MgBr intermediate |
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Diels-Alder adducts introduce steric bulk, modulating selectivity for enzymatic pockets .
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Grignard reactions enable side-chain functionalization for SAR studies.
Comparative Reactivity of Analogues
| Compound Structural Feature | Reaction Susceptibility | Key Difference |
|---|---|---|
| 3-Benzylidene-thiazolidinones | Higher S-oxidation rates | Lack of indole acetyl group |
| 4-Hydroxybenzamide derivatives | Enhanced hydrolysis stability | Additional hydroxyl group |
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The presence of the indole-acetyl group reduces electrophilicity at the thiazolidinone ring compared to simpler analogues .
Pharmacological Implications
Reaction-driven modifications correlate with bioactivity:
Scientific Research Applications
Anti-Cancer Properties
Research indicates that compounds with similar structures exhibit significant anti-cancer activity. The indole derivatives are known for their ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This compound may function similarly due to its structural components that promote interactions with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The benzamide group in the compound is associated with anti-inflammatory properties. Compounds containing this functional group can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. Research has demonstrated that derivatives of benzamide can reduce inflammation in animal models, suggesting that N-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide may also be effective in managing inflammatory conditions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidinone ring and subsequent modifications to introduce the indole and benzamide functionalities. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Case Study 1: Anti-Cancer Activity Assessment
A study could be designed to evaluate the anti-cancer effects of this compound on various cancer cell lines (e.g., breast cancer, lung cancer). The methodology would involve treating cell lines with varying concentrations of the compound and assessing cell viability through MTT assays or similar techniques.
Case Study 2: In Vivo Inflammatory Model
Another study could focus on the anti-inflammatory effects using an animal model of inflammation (e.g., carrageenan-induced paw edema). The compound would be administered at different dosages, and inflammation markers would be measured to determine its efficacy compared to standard anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety and thiazolidinone ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related analogs:
Key Observations
Indole Substitutions :
- The 1-acetyl-2-oxo group in the target compound distinguishes it from analogs with unsubstituted (e.g., ) or methyl-substituted indoles (e.g., ). This substitution likely enhances electronic conjugation and metabolic stability compared to simpler indole derivatives .
- Bromo or nitro groups (e.g., ) introduce steric and electronic effects that may alter binding affinity but reduce solubility.
This could enhance interactions with polar residues in biological targets.
Thiazolidinone Core: All analogs share the 2-thioxo-4-oxo-1,3-thiazolidinone scaffold, which is known for its role in enzyme inhibition (e.g., tyrosine kinase, peptidases) .
Spectroscopic Characterization
- IR Spectroscopy : Expected peaks include:
- ¹H-NMR :
Biological Activity
N-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide is a complex organic compound with the molecular formula C20H13N3O5S2 and a molecular weight of approximately 439.47 g/mol. This compound contains multiple functional groups that contribute to its biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features an indole moiety and a thiazolidinone ring, which are crucial for its biological interactions. The structural complexity includes:
| Component | Description |
|---|---|
| Indole moiety | Known for its role in various biological activities, including anticancer properties. |
| Thiazolidinone ring | Contributes to the compound's reactivity and interaction with biological targets. |
| Hydroxybenzamide group | Enhances solubility and potential interactions with enzymes or receptors. |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors that modulate cellular processes. The indole and thiazolidinone components are thought to play significant roles in these interactions.
Antitumor Activity
Research indicates that compounds similar to N-[...]-4-hydroxybenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A431 | 1.98 ± 1.22 |
These findings suggest that modifications in the structure can enhance or diminish antitumor activity, highlighting the importance of specific functional groups in achieving desired effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Similar thiazole-bearing compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can enhance antibacterial efficacy .
Cytotoxicity Studies
A study involving the synthesis of oxindole derivatives linked with thiohydantoin fragments revealed that certain derivatives exhibited substantial cytotoxicity in vitro. The presence of electron-donating groups on the phenyl ring was correlated with increased activity against cancer cell lines .
Structure Activity Relationship (SAR)
A comprehensive SAR analysis indicated that the presence of specific functional groups significantly influences the biological activity of thiazole and indole derivatives:
| Functional Group | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases cytotoxicity against cancer cells |
| Hydroxy group | Enhances solubility and receptor binding |
| Electron-withdrawing groups | Improve overall potency |
Q & A
Q. What are the common synthetic strategies for preparing this thiazolidinone-indole hybrid compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a substituted indole-3-carbaldehyde with thiazolidinone precursors (e.g., 2-thioxothiazolidin-4-one) in acetic acid with sodium acetate as a catalyst under reflux (2.5–3 hours). This forms the thiazolidinone-indole core .
- Step 2 : Functionalization of the core structure. For example, introducing azo linkages or acetyl groups via reactions with diazenylbenzaldehydes or acetylating agents .
- Critical Parameters : Reaction temperature (reflux conditions), stoichiometric ratios, and catalyst selection (e.g., sodium acetate for cyclocondensation) significantly influence yield .
Q. How is spectroscopic characterization (FT-IR, NMR) applied to confirm the structure of this compound?
- FT-IR : Key peaks include:
- NMR :
- Validation : Theoretical DFT calculations can corroborate experimental chemical shifts and vibrational frequencies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of thiazolidinone derivatives?
- Design of Experiments (DoE) : Use statistical models to test variables like solvent polarity (e.g., acetic acid vs. ethanol), molar ratios (aldehyde:thiazolidinone), and catalyst loading .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) while maintaining yield .
- Catalyst Screening : Alternative catalysts (e.g., p-toluenesulfonic acid) may enhance cyclocondensation efficiency .
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Hybrid Approaches : Combine experimental NMR/FT-IR with DFT calculations to identify discrepancies. For example, DFT-predicted carbonyl stretching frequencies may deviate from experimental values due to solvent effects, necessitating corrections .
- X-ray Crystallography : Provides definitive confirmation of stereochemistry (e.g., Z/E configuration at the indole-thiazolidinone junction) .
- 2D NMR Techniques : HSQC and HMBC can clarify ambiguous proton-carbon correlations in crowded spectral regions .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Antimicrobial Activity :
- Antioxidant Activity :
- DPPH Radical Scavenging : Measure IC₅₀ values; the hydroxybenzamide moiety contributes to radical neutralization .
- Cytotoxicity :
Q. How do structural modifications (e.g., thioxo vs. oxo groups) influence bioactivity?
- Thioxo Substitution : The C=S group increases lipophilicity, enhancing microbial membrane penetration. Comparative studies show thioxo derivatives exhibit 2–3x lower MIC values than oxo analogs .
- Hydroxybenzamide Position : Para-substitution (4-hydroxy) improves antioxidant activity compared to meta-substitution due to resonance stabilization of the phenoxyl radical .
- Indole Acetylation : The acetyl group on the indole nitrogen reduces metabolic degradation, prolonging half-life in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
